Ascorbic Acid - 6730-29-6

Ascorbic Acid

Catalog Number: EVT-10885957
CAS Number: 6730-29-6
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
L-ascorbic acid is the L-enantiomer of ascorbic acid and conjugate acid of L-ascorbate. It has a role as a coenzyme, a flour treatment agent, a food antioxidant, a plant metabolite, a cofactor, a skin lightening agent, a geroprotector and a food colour retention agent. It is an ascorbic acid and a vitamin C. It is a conjugate acid of a L-ascorbate. It is an enantiomer of a D-ascorbic acid.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
Ascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ascorbic acid is a Vitamin C.
Ascorbic Acid is a natural product found in Camellia sinensis, Talaromyces islandicus, and other organisms with data available.
Ascorbic Acid is a natural water-soluble vitamin (Vitamin C). Ascorbic acid is a potent reducing and antioxidant agent that functions in fighting bacterial infections, in detoxifying reactions, and in the formation of collagen in fibrous tissue, teeth, bones, connective tissue, skin, and capillaries. Found in citrus and other fruits, and in vegetables, vitamin C cannot be produced or stored by humans and must be obtained in the diet. (NCI04)
See also: Sodium Ascorbate (active moiety of); D-ascorbic acid (narrower); Magnesium Ascorbyl Phosphate (active moiety of) ... View More ...
Source

Ascorbic acid is predominantly found in fruits and vegetables, particularly citrus fruits, strawberries, kiwi, bell peppers, and leafy greens. It can also be synthesized industrially from glucose through several chemical processes.

Classification

Ascorbic acid is classified as a vitamin due to its vital role in human health. It is categorized as a hydrophilic compound because of its solubility in water. In terms of chemical classification, it is recognized as a lactone derived from 2-keto-L-gulonic acid.

Synthesis Analysis

Methods

The synthesis of ascorbic acid can be achieved through various methods, primarily categorized into two main processes: the Reichstein process and biotechnological fermentation.

  1. Reichstein Process: This traditional method involves five steps:
    • Catalytic hydrogenation of glucose to sorbitol.
    • Oxidation of sorbitol to sorbose using specific microorganisms.
    • Conversion of sorbose to 2-keto-L-gulonic acid through enzymatic oxidation.
    • Protection of hydroxyl groups using acetone.
    • Final lactonization to yield ascorbic acid.
  2. Biotechnological Fermentation: This modern approach utilizes genetically modified microorganisms to convert glucose directly into ascorbic acid via fermentation processes. This method has gained popularity due to its efficiency and lower environmental impact compared to chemical synthesis .

Technical Details

In the Reichstein process, yields of over 90% are common at each step, making it economically viable for large-scale production. The biotechnological method has been refined to achieve higher yields with fewer steps involved, significantly reducing production costs .

Molecular Structure Analysis

Structure

Ascorbic acid has the molecular formula C₆H₈O₆ and features a furan-based lactone structure. Its structural formula includes an enediol group adjacent to a carbonyl group, which contributes to its acidity and antioxidant properties.

Data

  • Molecular Weight: 176.12 g/mol
  • Melting Point: Approximately 190°C (decomposes)
  • Solubility: Highly soluble in water

The resonance stabilization of the ascorbate anion (the deprotonated form) enhances its reactivity and acidity compared to simple alcohols .

Chemical Reactions Analysis

Reactions

Ascorbic acid participates in numerous chemical reactions due to its reducing properties:

  1. Oxidation-Reduction Reactions: Ascorbic acid can reduce metal ions (e.g., iron and copper) from their oxidized states.
  2. Dehydroascorbic Acid Formation: Upon exposure to air or heat, ascorbic acid oxidizes to form dehydroascorbic acid, which retains some biological activity.
  3. Titration Reactions: Commonly used methods for quantifying ascorbic acid include iodometric titration where iodine reacts with ascorbic acid until depletion, indicated by a color change with starch .

Technical Details

The stability of ascorbic acid is influenced by pH levels; it is more stable in acidic conditions. The oxidation process can be accelerated by light and heat exposure.

Mechanism of Action

Process

Ascorbic acid functions primarily as an electron donor in biological systems, acting as an antioxidant that scavenges free radicals and reactive oxygen species. This action helps protect cells from oxidative stress.

Data

  • Antioxidant Capacity: Ascorbic acid can regenerate other antioxidants like vitamin E by donating electrons.
  • Collagen Synthesis: It acts as a cofactor for enzymes involved in hydroxylation reactions crucial for collagen formation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or colorless crystals.
  • Taste: Sour due to its acidity.
  • Odor: Odorless.

Chemical Properties

  • pH: Ascorbic acid solutions are typically acidic (pH 2-3).
  • Stability: Sensitive to light, heat, and oxygen; best stored in cool, dark conditions.

Relevant analyses show that ascorbic acid can degrade into various products when exposed to unfavorable conditions, necessitating careful handling during storage and use .

Applications

Scientific Uses

Ascorbic acid has extensive applications across various fields:

  1. Nutritional Supplementation: Widely used in dietary supplements for its health benefits.
  2. Food Preservation: Acts as an antioxidant in food products, preventing spoilage and discoloration.
  3. Pharmaceuticals: Utilized in formulations for its antioxidant properties and role in collagen synthesis.
  4. Analytical Chemistry: Employed in various analytical methods for quantifying other substances due to its reducing capabilities .
Historical Foundations and Discovery Trajectory

Early Empirical Observations: Scurvy Etiology and Naval Medicine (Lind’s Clinical Trials)

Scurvy, the debilitating consequence of prolonged ascorbic acid deficiency, was first documented in 1550 BC in the Ebers Papyrus, an Egyptian medical scroll describing symptoms resembling scurvy and recommending onion consumption—a weak source of vitamin C [6] [8]. By the Age of Exploration, scurvy had become the foremost cause of naval mortality, killing an estimated two million sailors between Columbus’s voyages and the mid-19th century [9]. The disease manifested through hemorrhagic gingivitis, impaired wound healing, and lethargy, often progressing to death from cerebral or cardiac hemorrhage [6] [9].

Scottish naval surgeon James Lind (1716–1794) conducted the first controlled clinical trial in medical history aboard HMS Salisbury in 1747. Selecting 12 sailors with comparable scurvy symptoms (putrid gums, skin spots, knee weakness), Lind divided them into six pairs with identical basal diets but different daily supplements:

  • Pair 1: 1 quart cider
  • Pair 2: 25 drops elixir of vitriol (sulfuric acid)
  • Pair 3: 2 spoonfuls vinegar
  • Pair 4: Seaweed-based concoction
  • Pair 5: Citrus fruits (2 oranges + 1 lemon)
  • Pair 6: Spiced barley water [10]

Table 1: Outcomes of James Lind’s 1747 Scurvy Trial

Treatment GroupClinical ImprovementTime to Recovery
Citrus fruitsDramatic recovery6 days
CiderModerate improvement>14 days
All other treatmentsNo significant changeNot applicable

Only the citrus group showed rapid, complete recovery. Despite Lind’s findings published in his 1753 Treatise on the Scurvy, bureaucratic inertia delayed implementation. Not until 1795 did the British Admiralty mandate lemon juice rations for sailors, reducing scurvy mortality to near zero and earning British sailors the nickname "limeys" [8] [10]. Lind’s work established core principles of clinical trials: comparative intervention groups, standardized baseline conditions, and objective outcome assessment.

Isolation and Structural Elucidation: Szent-Györgyi’s Hexuronic Acid to Haworth’s Ascorbic Acid

The early 20th century witnessed a concerted search for scurvy’s molecular cause. Norwegian biochemists Axel Holst and Alfred Fröhlich established in 1907 that guinea pigs—like humans—could not synthesize the antiscorbutic factor and developed scurvy when deprived of fresh produce. Feeding them cabbage reversed symptoms, enabling systematic study [5] [8].

Hungarian physiologist Albert Szent-Györgyi, while studying cellular respiration at Cambridge University (1927–1929), isolated a powerful reducing compound from adrenal glands and citrus. Initially termed "hexuronic acid" due to its six-carbon sugar-like structure (C₆H₁₀O₆), he suspected but could not prove its antiscorbutic properties [1] [5]. In 1930, at Hungary’s University of Szeged, Szent-Györgyi collaborated with American chemist Joseph Louis Svirbely to test hexuronic acid in scorbutic guinea pigs. Svirbely divided animals into two groups:

  • Group A: Boiled feed (vitamin C destroyed)
  • Group B: Boiled feed + purified hexuronic acidGroup B showed complete scurvy prevention, while Group A died, confirming hexuronic acid as the antiscorbutic factor [1].

Szent-Györgyi then faced a purification challenge: citrus sources contained interfering sugars. A serendipitous dinner of paprika (a Szeged regional specialty) led him to test the fruit. He discovered paprika was exceptionally rich in hexuronic acid, enabling crystallization of kilograms of the compound [1]. In 1932, Charles Glen King at the University of Pittsburgh independently isolated the antiscorbutic factor from lemon juice, confirming its identity with Szent-Györgyi’s hexuronic acid [5].

British chemist Walter Norman Haworth determined hexuronic acid’s precise molecular structure in 1933: a γ-lactone ring with an enediol group critical for electron donation. Renamed ascorbic acid (from Latin scorbutus, "scurvy"), Haworth synthesized it from glucose, enabling mass production [5] [8].

Nobel Prize-Acknowledged Contributions to Redox Biochemistry

The discovery of ascorbic acid’s dual role as a vitamin and redox catalyst earned dual Nobel Prizes in 1937:

  • Albert Szent-Györgyi received the Nobel Prize in Physiology or Medicine "for his discoveries in connection with the biological combustion processes, with special reference to vitamin C" [1] [5].
  • Walter Norman Haworth shared the Nobel Prize in Chemistry for "his investigations on carbohydrates and vitamin C" [8].

Szent-Györgyi’s subsequent work revealed ascorbic acid’s centrality in cellular redox systems. He demonstrated its capacity to shuttle between oxidized (dehydroascorbic acid) and reduced states, facilitating electron transfer in reactions like mitochondrial respiration and collagen biosynthesis [1]. His isolation of muscle proteins actin and myosin, and characterization of adenosine triphosphate (ATP) as the energy currency of cells, further cemented the biochemical significance of redox reactions initially explored through ascorbic acid [1].

Table 2: Key Events in Ascorbic Acid’s Scientific Emergence

YearScientist(s)ContributionSignificance
1747James LindControlled trial proving citrus curative for scurvyEstablished clinical trial methodology
1907Holst & FröhlichScurvy induction in guinea pigsCreated animal model for vitamin research
1928Albert Szent-GyörgyiIsolation of hexuronic acidIdentified compound later named vitamin C
1932Charles Glen KingConfirmed hexuronic acid as antiscorbutic factorValidated biological activity
1933Walter Norman HaworthStructural determination & synthesis of ascorbic acidEnabled industrial production

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ The hydroxyl radical (•OH) induces oxidative DNA damage selectively in malignant cells. This mechanism is exploited in intravenous ascorbate cancer trials [4].

Properties

CAS Number

6730-29-6

Product Name

Ascorbic Acid

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1

InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents
1 g dissolves in about 3 ml of water.
The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.
Solubility in water: 80% at 100 °C, 40% at 45 °C
400 mg/mL at 40 °C
Solubility in water, g/100ml: 33

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

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